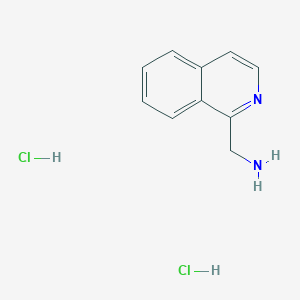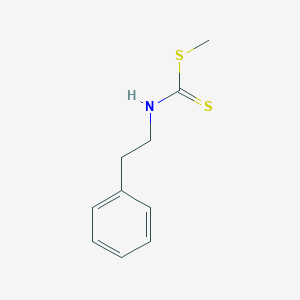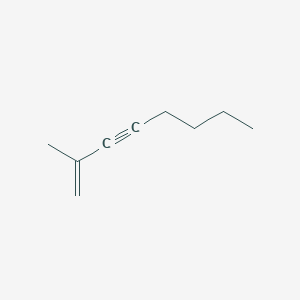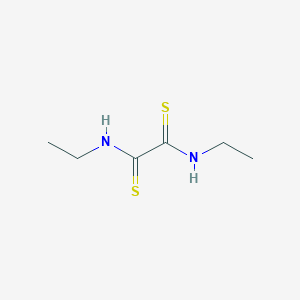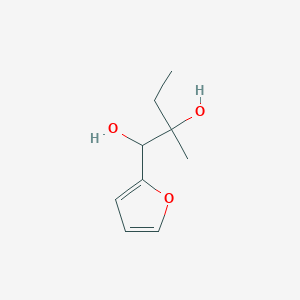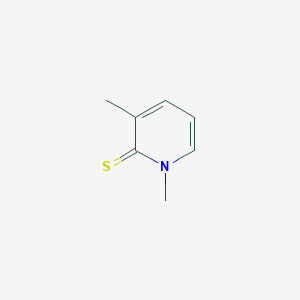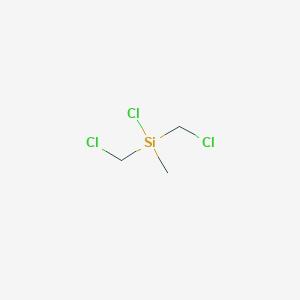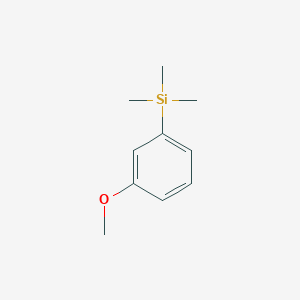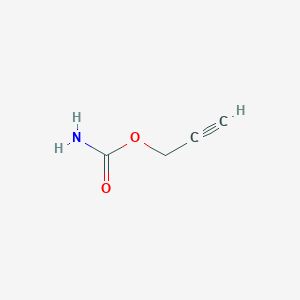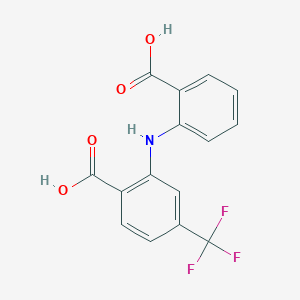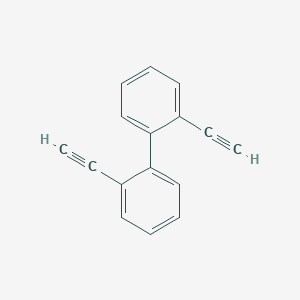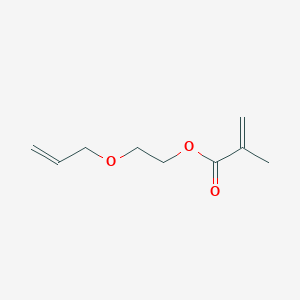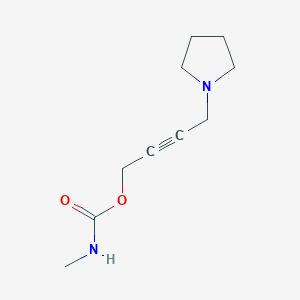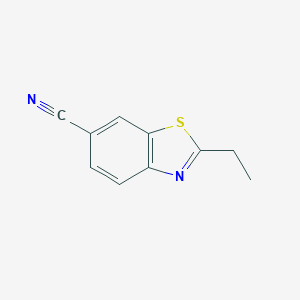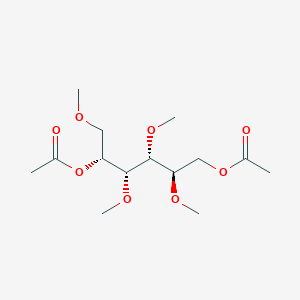
1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol, also known as DATMH, is a carbohydrate molecule that has been the subject of significant scientific research. This molecule has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol has been studied for its potential applications in the field of medicine and biochemistry. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol has also been found to induce apoptosis in cancer cells, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol has several advantages and limitations for lab experiments. Its advantages include its anti-inflammatory, antioxidant, and antitumor properties, which make it a potential therapeutic agent. Its limitations include its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the study of its mechanism of action. Further research is needed to fully understand the potential of 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol as a therapeutic agent.
Conclusion
In conclusion, 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol is a carbohydrate molecule that has been the subject of significant scientific research. It has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biochemistry. 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol has been found to have anti-inflammatory, antioxidant, and antitumor properties and has potential therapeutic applications. Further research is needed to fully understand the potential of 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol as a therapeutic agent.
Synthesemethoden
1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol can be synthesized using various methods, including chemical synthesis and biotransformation. The chemical synthesis of 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol involves the reaction between D-mannitol and acetic anhydride in the presence of a catalyst. The biotransformation method involves the use of microorganisms to convert D-mannitol into 1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol. This method is considered to be more environmentally friendly and cost-effective.
Eigenschaften
CAS-Nummer |
19285-93-9 |
|---|---|
Produktname |
1-O,5-O-Diacetyl-2-O,3-O,4-O,6-O-tetramethyl-D-manno-hexitol |
Molekularformel |
C14H26O8 |
Molekulargewicht |
322.35 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-acetyloxy-2,3,4,6-tetramethoxyhexyl] acetate |
InChI |
InChI=1S/C14H26O8/c1-9(15)21-8-11(18-4)13(19-5)14(20-6)12(7-17-3)22-10(2)16/h11-14H,7-8H2,1-6H3/t11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
OVCJDQPBVXUBBF-AAVRWANBSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC)OC(=O)C)OC)OC)OC |
SMILES |
CC(=O)OCC(C(C(C(COC)OC(=O)C)OC)OC)OC |
Kanonische SMILES |
CC(=O)OCC(C(C(C(COC)OC(=O)C)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



